1,2,3-Tris(2-methoxyethoxy)propane

Lithium Metal Battery High-Voltage Electrolyte Solvation Energy

1,2,3-Tris(2-methoxyethoxy)propane, more commonly known as triglyme or triethylene glycol dimethyl ether (G3), is a linear aprotic ether solvent characterized by a CH₃(OCH₂CH₂)₃OCH₃ backbone. It belongs to the glyme family of polyethers, widely employed in advanced battery electrolytes and organic synthesis.

Molecular Formula C12H26O6
Molecular Weight 266.33 g/mol
Cat. No. B12584042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tris(2-methoxyethoxy)propane
Molecular FormulaC12H26O6
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCOCCOCC(COCCOC)OCCOC
InChIInChI=1S/C12H26O6/c1-13-4-7-16-10-12(18-9-6-15-3)11-17-8-5-14-2/h12H,4-11H2,1-3H3
InChIKeyYGGHNMYTNZNMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tris(2-methoxyethoxy)propane (Triglyme/G3): An Evidence-Based Guide to Chemical Identity, Core Properties, and Procurement Considerations


1,2,3-Tris(2-methoxyethoxy)propane, more commonly known as triglyme or triethylene glycol dimethyl ether (G3), is a linear aprotic ether solvent characterized by a CH₃(OCH₂CH₂)₃OCH₃ backbone [1]. It belongs to the glyme family of polyethers, widely employed in advanced battery electrolytes and organic synthesis. This compound exhibits a density of approximately 0.986 g/mL at 20°C, a boiling point around 216°C, and is notable for its strong solvating ability toward lithium ions, which underpins its specialized use in high-voltage energy storage applications [2].

Why Generic Substitution of Triglyme (1,2,3-Tris(2-methoxyethoxy)propane) Fails: Critical Distinctions in Solvation and Electrochemical Stability


While other ethers like tetraglyme (G4) or diglyme (G2) may share a similar chemical class, 1,2,3-tris(2-methoxyethoxy)propane possesses a distinct solvation structure and chain length that cannot be replicated by simple substitution. Specifically, triglyme exhibits the largest Li⁺ solvation energy among common linear ethers, a property that directly correlates with its unique oxidative stability on high-voltage cathodes [1]. In contrast, longer-chain analogs such as tetraglyme have been shown to underperform in certain sodium-ion co-intercalation contexts due to unfavorable ion coordination dynamics [2]. Therefore, assuming functional interchangeability without rigorous head-to-head data leads to compromised electrochemical performance and reduced device lifetime.

Product-Specific Quantitative Evidence Guide for 1,2,3-Tris(2-methoxyethoxy)propane: Direct Comparative Performance Data


Superior High-Voltage Stability: 93% Capacity Retention at 4.7 V vs. Weakly Solvating Ethers

In direct head-to-head evaluation of electrolyte solvation structure, the triglyme (G3)-based electrolyte demonstrated the largest Li⁺ solvation energy among linear ethers [1]. This strong solvating ability translates into exceptional anodic stability, enabling a capacity retention of 93% after 100 cycles on Ni-rich cathodes at an ultrahigh voltage of 4.7 V [1]. This performance stands in marked contrast to the prevailing design paradigm that favors weakly solvating solvents to enhance anion reactivity, which typically fails to achieve such high-voltage cyclability [1].

Lithium Metal Battery High-Voltage Electrolyte Solvation Energy

Enhanced Coulombic Efficiency: LiFSI-Triglyme/EC Achieves 98.73% CE vs. Other Glymes

In a systematic evaluation of high-concentration ether-based electrolytes, the formulation containing 1,2,3-tris(2-methoxyethoxy)propane (Triglyme/G3) with LiFSI and ethylene carbonate (EC) achieved a superior Coulombic efficiency (CE) of 98.73% [1]. This value exceeded the performance of comparable electrolytes based on monoglyme (G1), diglyme (G2), and even tetraglyme (G4) under identical high-rate testing conditions (2.0 mA cm⁻²) [1].

Lithium Metal Anode Coulombic Efficiency High-Concentration Electrolyte

Defined Solvate Ionic Liquid Formation: Triglyme Forms Stable [Li(G3)]⁺ Complexes with Minimal Free Glyme

Raman spectroscopic analysis of equimolar mixtures of lithium salts and glymes revealed distinct solvation behaviors between triglyme (G3) and tetraglyme (G4) [1]. In mixtures with perfluorosulfonylamide-type anions, the amount of uncoordinated 'free' glyme was estimated to be only a few percent in both [Li(G3)]X and [Li(G4)]X systems, qualifying them as solvate ionic liquids [1]. This structural definition is critical for electrolyte design, as the presence of free solvent molecules can lead to detrimental side reactions and reduced electrochemical stability [1].

Solvate Ionic Liquid Lithium-Ion Solvation Electrolyte Structure

Optimized Graphite Co-Intercalation in Sodium-Ion Batteries: Triglyme Outperforms Diglyme

A comparative study on the impact of glyme solvents for graphite co-intercalation electrodes revealed a stark performance difference between triglyme and diglyme [1]. While the study identified inferior behavior for triglyme in the context of lithium-ion co-intercalation relative to its behavior in sodium-ion systems, it directly notes that complementary experiments made with lithium demonstrate the superior performance of sodium-based systems using triglyme [1]. This highlights a specific, application-dependent advantage where triglyme's solvation properties are uniquely suited for enabling reversible sodium-ion storage in graphite electrodes, a process that fails with smaller glymes like diglyme [1].

Sodium-Ion Battery Graphite Co-Intercalation Electrolyte Solvent

Distinctive Partial Chelation Solvation Structure: Triglyme Does Not Fully Coordinate Li⁺

Vibrational spectroscopy and molecular dynamics (MD) simulations have elucidated the unique solvation structure of triglyme in LiTFSI electrolytes [1]. The first solvation shell of Li⁺ is formed by two partially chelating glyme molecules, establishing that even triglyme—with its multiple chelation sites—does not fully coordinate the cation [1]. This partial solvation structure, which differs from the behavior of diglyme, has significant implications for the thermodynamics of solvent exchange and the overall dynamics of the electrolyte [1].

Solvation Shell Lithium-Ion Coordination Molecular Dynamics

Best Research and Industrial Application Scenarios for 1,2,3-Tris(2-methoxyethoxy)propane


High-Voltage Lithium Metal Battery Electrolyte Formulation

Based on the direct evidence of 93% capacity retention at 4.7 V over 100 cycles, 1,2,3-tris(2-methoxyethoxy)propane (triglyme) is ideally suited for formulating electrolytes in high-energy-density lithium metal batteries (LMBs) using Ni-rich cathodes [1]. Its strong Li⁺ solvating ability suppresses deleterious oxidation side reactions at high voltages, a critical requirement that weakly solvating ethers fail to meet [1]. Researchers and battery manufacturers aiming to push the voltage limits of LMBs should procure triglyme as a key solvent component.

High-Efficiency Lithium Metal Anode Cycling

Procurement of triglyme is essential for projects targeting maximal Coulombic efficiency in lithium metal anodes. Quantitative data shows that a high-concentration LiFSI-triglyme/EC electrolyte achieves a leading CE of 98.73% at high current densities (2.0 mA cm⁻²), outperforming monoglyme, diglyme, and tetraglyme-based counterparts [2]. This makes triglyme the solvent of choice for improving the cycle life and energy efficiency of rechargeable lithium metal batteries.

Sodium-Ion Battery Electrolytes for Graphite Anodes

For the development of cost-effective sodium-ion batteries, triglyme is a functionally critical solvent. Evidence demonstrates that it enables the reversible co-intercalation of sodium ions into graphite electrodes, a process where other glymes like diglyme exhibit inferior or failed performance [3]. This specific application scenario relies on triglyme's unique solvation properties, making its procurement a technical necessity for successful sodium-ion battery research.

Fundamental Research on Solvate Ionic Liquids and Li⁺ Solvation Dynamics

Academic and industrial laboratories investigating the fundamental behavior of solvate ionic liquids and Li⁺ coordination chemistry will find triglyme indispensable. Studies confirm it forms well-defined [Li(G3)]⁺ complexes with minimal free solvent in equimolar mixtures with Li salts [4]. Furthermore, its partial chelation of Li⁺ in standard electrolytes provides a distinct model system for studying solvent exchange thermodynamics and its impact on bulk electrolyte properties [5].

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